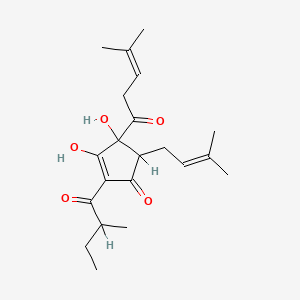

3,4-Dihydroxy-5-(3-methylbut-2-enyl)-2-(2-methyl-1-oxobutyl)-4-(4-methyl-1-oxopent-3-enyl)cyclopent-2-en-1-one

Übersicht

Beschreibung

3,4-Dihydroxy-5-(3-methylbut-2-enyl)-2-(2-methyl-1-oxobutyl)-4-(4-methyl-1-oxopent-3-enyl)cyclopent-2-en-1-one is a useful research compound. Its molecular formula is C21H30O5 and its molecular weight is 362.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3,4-Dihydroxy-5-(3-methylbut-2-enyl)-2-(2-methyl-1-oxobutyl)-4-(4-methyl-1-oxopent-3-enyl)cyclopent-2-en-1-one, also known as isoadhumulone, is a complex organic compound predominantly found in hops. It is significant in the brewing industry and has been studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article provides a detailed overview of its biological activity based on diverse research findings.

- Molecular Formula : C21H30O5

- Molecular Weight : 362.5 g/mol

- CAS Number : 25422-83-7

- IUPAC Name : 3,4-dihydroxy-2-(2-methylbutanoyl)-5-(3-methylbut-2-enyl)-4-(4-methylpent-3-enoyl)cyclopent-2-en-1-one

Antimicrobial Activity

Research has highlighted the antimicrobial properties of isoadhumulone against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL for the most potent derivatives tested. The structure–activity relationship indicates that specific modifications in the molecular structure can enhance its antibacterial efficacy .

Antioxidant Properties

Isoadhumulone exhibits significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals has been quantified using various assays, such as DPPH and ABTS tests. Results show that isoadhumulone can effectively reduce oxidative damage in cellular models, suggesting its potential role as a dietary antioxidant .

Anticancer Potential

The anticancer properties of isoadhumulone have been investigated in several studies. In vitro assays indicated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, studies reported that isoadhumulone treatment led to a significant decrease in cell viability and increased markers of apoptosis in breast cancer cells .

Cytotoxicity Studies

Cytotoxicity assessments are critical for evaluating the safety profile of isoadhumulone. In studies involving human fetal lung fibroblast MRC-5 cells, concentrations up to 10 μM showed no significant cytotoxic effects, with cell viability remaining above 91% compared to untreated controls . This suggests a favorable safety margin for potential therapeutic applications.

Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, isoadhumulone was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that isoadhumulone not only inhibited bacterial growth but also affected biofilm formation, which is critical for chronic infections.

Case Study 2: Oxidative Stress Reduction

A study evaluated the impact of isoadhumulone on oxidative stress markers in diabetic rats. The administration of isoadhumulone significantly lowered malondialdehyde levels while increasing antioxidant enzyme activities (SOD and catalase), highlighting its protective effects against oxidative damage.

Wissenschaftliche Forschungsanwendungen

Isoadhumulone exhibits several notable biological activities, including:

- Antimicrobial Properties : Studies have demonstrated that isoadhumulone possesses significant antimicrobial effects against various bacterial strains. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, impacting biofilm formation critical for chronic infections.

- Antioxidant Effects : Research indicates that isoadhumulone can reduce oxidative stress markers. In diabetic rat models, administration of this compound resulted in decreased levels of malondialdehyde and increased activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Potential Anticancer Properties : Preliminary studies suggest that isoadhumulone may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms.

Brewing Industry

Isoadhumulone is primarily recognized for its role in the brewing industry, where it contributes to the flavor and stability of beer. Its antimicrobial properties help prevent spoilage by inhibiting unwanted microbial growth during fermentation.

Pharmaceutical Development

Given its biological activities, isoadhumulone is being investigated for potential therapeutic applications, particularly in developing new antimicrobial and antioxidant agents. Its efficacy against specific pathogens makes it a candidate for further research in antibiotic development.

Nutraceuticals

The antioxidant properties of isoadhumulone position it as a valuable ingredient in nutraceutical formulations aimed at reducing oxidative stress and promoting overall health.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the effectiveness of isoadhumulone against bacterial strains was evaluated. The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition of growth and biofilm formation. This finding suggests potential applications in food preservation and clinical settings where biofilm-associated infections are a concern.

Case Study 2: Oxidative Stress Reduction

A study conducted on diabetic rats assessed the impact of isoadhumulone on oxidative stress markers. The results indicated that treatment with isoadhumulone led to a significant reduction in malondialdehyde levels—a marker of oxidative damage—while enhancing the activity of antioxidant enzymes like SOD and catalase. This suggests its potential role as a protective agent against oxidative stress-related diseases.

Eigenschaften

IUPAC Name |

3,4-dihydroxy-2-(2-methylbutanoyl)-5-(3-methylbut-2-enyl)-4-(4-methylpent-3-enoyl)cyclopent-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-7-14(6)18(23)17-19(24)15(10-8-12(2)3)21(26,20(17)25)16(22)11-9-13(4)5/h8-9,14-15,25-26H,7,10-11H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRQNLXYMFCGPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(=O)CC=C(C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90948280 | |

| Record name | 3,4-Dihydroxy-2-(2-methylbutanoyl)-5-(3-methylbut-2-en-1-yl)-4-(4-methylpent-3-enoyl)cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25422-83-7 | |

| Record name | Isoadhumulone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25422-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoadhumulone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025422837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxy-2-(2-methylbutanoyl)-5-(3-methylbut-2-en-1-yl)-4-(4-methylpent-3-enoyl)cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxy-5-(3-methylbut-2-enyl)-2-(2-methyl-1-oxobutyl)-4-(4-methyl-1-oxopent-3-enyl)cyclopent-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.